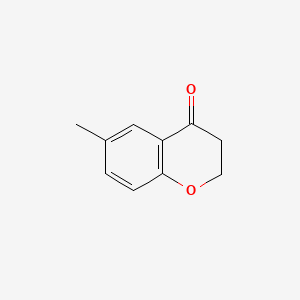

6-Methyl-4-chromanone

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHXEPLSJAVTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342778 | |

| Record name | 6-Methyl-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-75-2 | |

| Record name | 6-Methyl-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methyl-4-chromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-4-chromanone (CAS No: 39513-75-2) is a substituted chromanone that serves as a valuable intermediate in organic synthesis. Its structural motif is a core component in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a precursor in the development of therapeutic agents, particularly in the context of Alzheimer's disease research.

Chemical and Physical Properties

This compound is a colorless liquid to low-melting solid at room temperature.[1] Its core structure consists of a chroman-4-one scaffold with a methyl group substituted at the 6-position.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-methyl-2,3-dihydrochromen-4-one | [2] |

| Synonyms | 6-Methylchroman-4-one | [1] |

| CAS Number | 39513-75-2 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Colorless liquid to low melting solid | [1] |

| Melting Point | 31-35 °C | [1] |

| Boiling Point | 114 - 116 °C at 5 mmHg; 141-143 °C at 13.5 mmHg | [1] |

| Density | 1.071 g/mL at 25 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Spectra available, specific shifts require experimental determination. |

| ¹³C NMR | Spectra available, specific shifts require experimental determination. |

| Infrared (IR) | Typically shows a strong absorption for the C=O (ketone) stretch. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 162. Key fragment ions at m/z 134 and 106. |

Note: Detailed peak assignments and coupling constants for NMR, as well as specific IR absorption frequencies, should be determined experimentally under specific conditions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of chroman-4-ones involves the intramolecular cyclization of a corresponding phenol derivative. A representative procedure is outlined below.

Reaction: Friedel-Crafts acylation of p-cresol with acrylic acid, followed by cyclization.

Materials:

-

p-Cresol

-

Acrylic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve p-cresol and acrylic acid in dichloromethane.

-

Cool the mixture in an ice bath and slowly add polyphosphoric acid with stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by carefully pouring it into a beaker of ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of neat this compound between two NaCl or KBr plates.

-

Analysis: Obtain the IR spectrum using an FTIR spectrometer. Look for characteristic peaks, especially the strong carbonyl (C=O) stretch around 1680 cm⁻¹.

Mass Spectrometry (MS):

-

Analysis: Analyze the sample using a mass spectrometer, typically with electron ionization (EI). The molecular ion peak will be observed at m/z = 162. Analyze the fragmentation pattern to confirm the structure.

Biological Significance and Signaling Pathways

This compound is a key building block in the synthesis of more complex molecules with therapeutic potential. Notably, its derivatives have been investigated as inhibitors of β-secretase (BACE1), an enzyme implicated in the pathology of Alzheimer's disease.

BACE1 Signaling Pathway in Alzheimer's Disease:

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. These peptides can aggregate to form plaques in the brain, a hallmark of Alzheimer's disease. The pathway is initiated by the cleavage of the amyloid precursor protein (APP) by BACE1. This is followed by a subsequent cleavage by γ-secretase, which releases the Aβ peptide.

Inhibition of BACE1 is a major therapeutic strategy to reduce Aβ production and potentially slow the progression of Alzheimer's disease. Chromanone derivatives, synthesized from precursors like this compound, have shown promise as BACE1 inhibitors.

Conclusion

This compound is a versatile chemical intermediate with well-defined chemical and physical properties. Its utility in the synthesis of biologically active compounds, particularly in the pursuit of treatments for neurodegenerative diseases like Alzheimer's, makes it a compound of significant interest to the scientific and drug development communities. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers working with this important molecule.

References

6-Methyl-4-chromanone: A Technical Guide for Drug Discovery and Development

CAS Number: 39513-75-2

Synonyms: 6-Methylchroman-4-one, 6-Methyl-2,3-dihydro-4H-chromen-4-one

Abstract

6-Methyl-4-chromanone is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of the chromanone scaffold, which is prevalent in many biologically active natural products, this compound serves as a versatile synthetic intermediate for the creation of novel therapeutic agents. Its utility spans from the development of treatments for neurodegenerative disorders, such as Alzheimer's disease, to the exploration of new antidiabetic agents. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, spectroscopic data, and its applications in biochemical research, with a focus on its role as a precursor for enzyme inhibitors. Detailed experimental protocols and visual representations of relevant biological pathways are included to support researchers and scientists in their drug discovery endeavors.

Physicochemical Properties

This compound is a solid at room temperature with a relatively low melting point. Its core structure consists of a benzene ring fused to a dihydropyranone ring, with a methyl group substitution at the 6-position.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| Melting Point | 31-35 °C | |

| Boiling Point | 141-143 °C at 13.5 mmHg | |

| Density | 1.071 g/mL at 25 °C | |

| Appearance | White to off-white solid | |

| InChI Key | RJHXEPLSJAVTFW-UHFFFAOYSA-N | |

| SMILES | Cc1ccc2OCCC(=O)c2c1 |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the intramolecular cyclization of a corresponding substituted phenol. A general and efficient method for the synthesis of chroman-4-ones involves a base-mediated aldol condensation followed by cyclization, which can be facilitated by microwave irradiation.

Representative Synthetic Protocol

A general procedure for the synthesis of chroman-4-ones, adaptable for this compound, involves the reaction of an appropriate 2'-hydroxyacetophenone with an aldehyde.

Experimental Protocol: Microwave-Assisted Synthesis of a Chroman-4-one Derivative

-

To a solution of the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol (0.4 M), add the corresponding aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv).

-

Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

-

After cooling, dilute the mixture with dichloromethane (CH₂Cl₂).

-

Wash the organic layer sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

Synthetic pathway for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.67 (d, J=2.4 Hz, 1H), 7.28 (dd, J=8.4, 2.4 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H), 4.52 (t, J=6.4 Hz, 2H), 2.80 (t, J=6.4 Hz, 2H), 2.31 (s, 3H). |

| ¹³C NMR (CDCl₃) | δ (ppm): 191.9, 161.2, 137.9, 132.8, 127.3, 122.9, 117.6, 67.2, 39.4, 20.6. |

| IR (Neat) | ν (cm⁻¹): 2922, 1682 (C=O), 1617, 1492, 1298, 1226, 1125, 1083, 818. |

| Mass Spectrum (GC-MS) | m/z (%): 162 (M⁺, 65), 134 (100), 106 (20), 78 (15). |

Applications in Biochemical Research

This compound is a valuable substrate and precursor in various biochemical and medicinal chemistry studies.

Enzymatic Reduction

The ketone group of this compound can be stereoselectively reduced by certain enzymes to produce chiral alcohols, which are important building blocks in asymmetric synthesis.

Experimental Protocol: Enzymatic Reduction using Carbonyl Reductase

This protocol is based on the use of carbonyl reductase from Sporobolomyces salmonicolor.

-

Prepare a reaction mixture containing 100 mM phosphate buffer (pH 6.5), 1 mM NADP⁺, 10 mM glucose, and 1 U/mL glucose dehydrogenase.

-

Add the carbonyl reductase from Sporobolomyces salmonicolor to a final concentration of 0.5 mg/mL.

-

Dissolve this compound in a minimal amount of DMSO and add to the reaction mixture to a final concentration of 5 mM.

-

Incubate the reaction at 30 °C with gentle shaking.

-

Monitor the progress of the reaction by TLC or HPLC.

-

Upon completion, extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting chiral alcohol by column chromatography.

Enzymatic reduction of this compound.

Precursor for Bioactive Molecules

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets. This compound serves as a key starting material for the synthesis of a variety of derivatives with potential therapeutic applications.

Derivatives of this compound have been investigated as inhibitors of β-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. BACE1 is involved in the production of amyloid-β peptides, which form plaques in the brains of Alzheimer's patients.

BACE1 inhibition by this compound derivatives.

The chromanone structure is also found in compounds with antidiabetic properties. These compounds can exert their effects through various mechanisms, including the modulation of key signaling pathways involved in glucose metabolism, such as the PI3K/AKT and AMPK pathways.

Antidiabetic mechanisms of chromanone derivatives.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature makes it an ideal scaffold for the synthesis of a wide array of derivatives with diverse biological activities. The information and protocols provided in this technical guide are intended to facilitate further research into the potential of this compound and its analogs as novel therapeutic agents for a range of diseases. As our understanding of the biological targets of chromanone derivatives continues to grow, so too will the potential for the development of innovative and effective medicines based on this privileged structural motif.

A Technical Guide to 6-Methyl-4-chromanone: Synthesis, Properties, and Therapeutic Potential

Abstract: This document provides a comprehensive technical overview of 6-Methyl-4-chromanone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We detail its chemical and physical properties, including its formal IUPAC nomenclature, and present a common synthetic pathway. The primary focus is on its role as a key synthetic intermediate for developing therapeutic agents, particularly as a precursor for β-secretase (BACE1) inhibitors in Alzheimer's disease research and its potential in antidiabetic applications. Detailed experimental protocols for its synthesis and a relevant biological assay are provided, supplemented by visualizations of chemical and biological pathways to support researchers and scientists in the field.

Chemical and Physical Properties

This compound, also known by its IUPAC name 6-methyl-2,3-dihydrochromen-4-one , is a derivative of chromanone, a core structure found in many biologically active compounds.[1][2] Its physical and chemical characteristics are fundamental to its application as a synthetic building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-methyl-2,3-dihydrochromen-4-one | [1] |

| CAS Number | 39513-75-2 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Colorless liquid to low melting solid | [3] |

| Melting Point | 31-35 °C | [3] |

| Boiling Point | 141-143 °C at 13.5 mmHg | [4] |

| Density | 1.071 g/mL at 25 °C | [3] |

| InChI Key | RJHXEPLSJAVTFW-UHFFFAOYSA-N |[1] |

Synthesis and Spectroscopic Data

The chroman-4-one scaffold is a valuable framework in organic synthesis.[2] A prevalent and efficient method for synthesizing 4-chromanones involves a two-step process starting from a substituted phenol. This involves a Michael addition to an acrylonitrile, followed by an acid-catalyzed intramolecular Friedel-Crafts acylation (cyclization).[5]

References

- 1. This compound | C10H10O2 | CID 584354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 6-Methyl-4-chromanone

This document provides a concise overview of the core physicochemical properties of 6-Methyl-4-chromanone, a compound of interest in biochemical research and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The data presented herein is compiled from established chemical databases.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem[2], Sigma-Aldrich, Chem-Impex[1] |

| Molecular Weight | 162.19 g/mol | Sigma-Aldrich, Chem-Impex[1] |

| 162.18 g/mol | PubChem[2] |

Experimental Protocols

The molecular formula and weight are computationally derived properties based on the compound's structure, as referenced by databases such as PubChem.[2] Experimental determination of molecular weight is typically achieved through mass spectrometry.

Protocol: Molecular Weight Determination via Mass Spectrometry (General)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Data Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) in the spectrum is identified to determine the molecular weight of the compound.

Data Visualization

The logical relationship between the compound's common name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. This relationship is depicted in the following diagram.

References

6-Methyl-4-chromanone: A Technical Guide for Drug Development Professionals

An In-depth Overview of Core Physical, Chemical, and Biological Properties

Abstract

6-Methyl-4-chromanone is a heterocyclic organic compound that serves as a vital structural motif and synthetic intermediate in medicinal chemistry and drug discovery. Its chromanone core is present in a variety of naturally occurring and synthetic molecules exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a versatile building block for therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known by its IUPAC name 6-methyl-2,3-dihydrochromen-4-one, is a solid at room temperature.[1] It is characterized by a molecular formula of C₁₀H₁₀O₂ and a molecular weight of approximately 162.19 g/mol .[1][2]

Identifiers and Structure

| Identifier | Value |

| IUPAC Name | 6-methyl-2,3-dihydrochromen-4-one[2] |

| Synonyms | 6-Methylchroman-4-one, 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-one[2] |

| CAS Number | 39513-75-2[1] |

| Molecular Formula | C₁₀H₁₀O₂[1] |

| SMILES | Cc1ccc2OCCC(=O)c2c1 |

| InChI Key | RJHXEPLSJAVTFW-UHFFFAOYSA-N |

Physicochemical Data

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and handling.

| Property | Value | Reference(s) |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Colorless liquid to low melting solid | [2] |

| Melting Point | 31-35 °C | [1] |

| Boiling Point | 141-143 °C at 13.5 mmHg | [1] |

| Density | 1.071 g/mL at 25 °C | [1] |

| Solubility | Soluble in Methanol | [3] |

| Storage | Store at 0 - 8 °C in a dry, dark place | [2][3] |

Experimental Protocols

Synthesis of 4-Chromanone Derivatives

A general and efficient method for the synthesis of substituted chroman-4-ones involves a base-mediated intramolecular cyclization of a 2'-hydroxyacetophenone precursor. The following protocol is a representative example.

Method: Microwave-Assisted Intramolecular Cyclization

-

Reaction Setup : In a microwave-safe vessel, dissolve the appropriate 2'-hydroxyacetophenone in ethanol (EtOH) to create a 0.4 M solution.[4]

-

Addition of Reagents : To this solution, add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).[4]

-

Microwave Irradiation : Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[4]

-

Workup : After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.[4]

-

Drying and Concentration : Dry the organic phase over magnesium sulfate (MgSO₄), filter the solution, and concentrate it under reduced pressure to yield the crude product.[4]

-

Purification : Purify the crude chroman-4-one derivative by flash column chromatography on silica gel.[4]

Analytical Characterization

Standard analytical techniques are employed to confirm the structure and purity of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition : Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis : The resulting spectra are analyzed for chemical shifts, coupling constants, and integration to confirm the molecular structure. Purity can be assessed using quantitative NMR (qNMR) with an internal standard.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation : The IR spectrum can be obtained using a neat sample (as a thin film between salt plates) or as an Attenuated Total Reflectance (ATR) measurement.[2]

-

Acquisition : Scan the sample over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Analysis : The spectrum is analyzed for characteristic absorption bands, particularly the strong carbonyl (C=O) stretch of the ketone functional group.

2.2.3. Mass Spectrometry (MS)

-

Sample Introduction : The sample is typically introduced via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion for Electrospray Ionization (ESI-MS).[2]

-

Ionization : Electron Impact (EI) is common for GC-MS, while ESI is used for less volatile samples.

-

Analysis : The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight. The fragmentation pattern offers additional structural information.[2]

Biological Significance and Applications

This compound is a valuable synthetic intermediate for creating more complex molecules with desirable biological activities.[2] The chromanone scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of pharmacological properties.

Intermediate in Drug Discovery

The chemical reactivity of the ketone group in this compound allows for various transformations, such as reductions, Grignard reactions, and condensations, enabling the generation of diverse compound libraries for high-throughput screening.[5] It has been utilized as a precursor in the synthesis of compounds targeting neurological disorders and as a substrate for enzymatic reductions to produce chiral alcohols.[2]

Role in Plant Immunity Signaling

Recent studies have indicated that derivatives of 4-chromanone can act as inducers of plant immunity. Specifically, certain compounds have been shown to enhance resistance to viral diseases in plants, such as the Cucumber Mosaic Virus (CMV) in passion fruit.

The proposed mechanism involves the modulation of the abscisic acid (ABA) signaling pathway. ABA is a key plant hormone that regulates responses to various stresses. In the core ABA signaling pathway, the binding of ABA to its receptors (PYR/PYL/RCAR) leads to the inhibition of Type 2C protein phosphatases (PP2Cs). This inhibition relieves the suppression of SNF1-related protein kinases (SnRK2s), which can then phosphorylate downstream transcription factors (like ABFs) to activate stress-responsive gene expression. It is speculated that 4-chromanone derivatives may mediate this pathway, leading to an enhanced defense response.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it an important building block for the creation of novel therapeutic agents and other bioactive molecules. The methodologies for its synthesis and analysis are well-established, allowing for its reliable use in research and development. Further exploration of the chromanone scaffold, exemplified by this compound, holds promise for the discovery of new drugs and agrochemicals.

References

- 1. orgsyn.org [orgsyn.org]

- 2. This compound | C10H10O2 | CID 584354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofi ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02553H [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]

An In-depth Technical Guide to 6-Methyl-4-chromanone: Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-4-chromanone is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its core structure, a chromanone scaffold, is found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of this compound. Detailed experimental protocols for its synthesis and analytical characterization are also presented to support researchers in their drug development endeavors.

Chemical Structure and Identification

This compound, systematically named 6-methyl-2,3-dihydrochromen-4-one, is a bicyclic compound consisting of a benzene ring fused to a dihydropyranone ring. A methyl group is substituted at the 6-position of the aromatic ring.

| Identifier | Value |

| IUPAC Name | 6-methyl-2,3-dihydrochromen-4-one[1] |

| CAS Number | 39513-75-2[1] |

| Molecular Formula | C₁₀H₁₀O₂[1] |

| Molecular Weight | 162.19 g/mol |

| SMILES | Cc1ccc2OCCC(=O)c2c1 |

| InChI | InChI=1S/C10H10O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 |

| InChIKey | RJHXEPLSJAVTFW-UHFFFAOYSA-N |

Stereochemistry

An analysis of the structure of this compound reveals the absence of any chiral centers in its ground state. The molecule is achiral and does not exhibit stereoisomerism. The InChIKey, RJHXEPLSJAVTFW-UHFFFAOYSA-N, confirms its achiral nature.

However, this compound is a prochiral molecule. The carbonyl carbon at the C4 position is sp²-hybridized and trigonal planar. This carbonyl group presents two enantiotopic faces. Reduction of the carbonyl group to a hydroxyl group leads to the formation of a new stereocenter at the C4 position, resulting in a chiral alcohol. The enantioselective reduction of this compound has been demonstrated using biocatalysts, yielding the corresponding (R)-chiral alcohol, highlighting its utility in asymmetric synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below.

Physical Properties

| Property | Value |

| Appearance | Solid |

| Melting Point | 31-35 °C |

| Boiling Point | 141-143 °C at 13.5 mmHg |

| Density | 1.071 g/mL at 25 °C |

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Data available in public databases such as PubChem.[1] |

| ¹³C NMR | Data available in public databases such as SpectraBase.[2] |

| Infrared (IR) | Data available in public databases such as PubChem.[1] |

| Mass Spectrometry (MS) | Data available in public databases such as PubChem.[1] |

Experimental Protocols

Synthesis via Microwave-Assisted Aldol Condensation

A general and efficient method for the synthesis of 2-substituted chroman-4-ones involves a microwave-assisted, base-mediated aldol condensation of a 2'-hydroxyacetophenone with an aldehyde.[3] To synthesize this compound, 2'-hydroxy-5'-methylacetophenone would be the required starting material.

General Procedure: [3]

-

To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the desired aldehyde (1.1 equivalents) and a base such as diisopropylamine (DIPA) (1.1 equivalents).

-

Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling, dilute the mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

-

Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

Synthesis via Kabbe Condensation

The Kabbe condensation provides another route to chromanone derivatives.[4] This method involves the reaction of a 2'-hydroxyacetophenone with a ketone in the presence of pyrrolidine and an acid catalyst.

General Procedure: [4]

-

Charge a flame-dried round-bottom flask with pyrrolidine and anhydrous DMSO under a nitrogen atmosphere.

-

Add butyric acid to the solution.

-

Add the appropriate ketone and stir the mixture.

-

Add a solution of the 2'-hydroxyacetophenone in DMSO.

-

Stir the reaction mixture at ambient temperature until completion, monitoring by TLC.

-

Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Analytical Protocols

The characterization of this compound is typically performed using a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, multiplicities, and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, particularly the carbonyl (C=O) stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Chromatography: Techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) can be used to assess the purity of the synthesized compound.

Conclusion

This compound is an achiral, prochiral molecule with a well-defined structure that makes it a versatile intermediate in the synthesis of more complex, biologically active compounds. This guide has provided a detailed overview of its chemical structure, stereochemistry, and physicochemical properties. The outlined synthetic and analytical protocols offer a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

The Natural Occurrence of 6-Methyl-4-chromanone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-4-chromanone, a derivative of the chromanone core structure, is a naturally occurring compound that has been identified in the plant kingdom. This technical guide provides a comprehensive overview of its known natural source, alongside plausible methodologies for its extraction, isolation, and quantification based on established analytical techniques for related compounds. Furthermore, a putative biosynthetic pathway is proposed and visualized, offering a logical framework for understanding its formation within plants. This document aims to serve as a foundational resource for researchers interested in the phytochemical investigation and potential therapeutic applications of this compound.

Natural Occurrence and Quantitative Data

To date, the primary documented natural source of this compound is the plant Aegle marmelos, commonly known as bael or bilva.[1] This plant is of significant interest in traditional medicine, and various parts of it have been subjected to phytochemical analysis. While the presence of this compound in Aegle marmelos has been reported, specific quantitative data regarding its concentration in different plant parts (e.g., leaves, fruit, bark) is not extensively available in the current scientific literature.

General phytochemical screenings of Aegle marmelos have confirmed the presence of a diverse array of secondary metabolites, including alkaloids, flavonoids, tannins, and coumarins.[2] Quantitative analyses have been performed for some of these major constituents, such as marmelosin, but not specifically for this compound. The tables below summarize the known phytochemical composition of Aegle marmelos fruit pulp at different developmental stages to provide context, although direct quantification of this compound is absent.

Table 1: Phytochemical Composition of Aegle marmelos Fruit Pulp at Different Developmental Stages

| Phytochemical | Premature | Semi-matured | Matured |

| Alkaloid (mg/g) | 8.09 ± 0.09 | 6.53 ± 0.05 | 5.21 ± 0.03 |

| Phenol (mg/g) | 9.65 ± 0.06 | 7.19 ± 0.03 | 5.83 ± 0.04 |

| Saponin (mg/g) | 4.13 ± 0.04 | 4.96 ± 0.06 | 5.57 ± 0.08 |

| Thiamin (B1) (mg/100g) | 1.83 ± 0.03 | 1.57 ± 0.02 | 1.24 ± 0.03 |

| Ascorbic Acid (mg/100g) | 48.62 ± 0.04 | 42.18 ± 0.05 | 37.54 ± 0.06 |

| Sugar (mg/100g) | 3.27 ± 0.02 | 5.18 ± 0.03 | 6.94 ± 0.04 |

Source: Adapted from Sarkar et al., 2021.[3]

Table 2: Mineral Content of Aegle marmelos Fruit Pulp at Different Developmental Stages

| Mineral | Premature | Semi-matured | Matured |

| Potassium (mg/100g) | 139.61 ± 0.04 | 128.47 ± 0.06 | 119.32 ± 0.05 |

Source: Adapted from Sarkar et al., 2021.[3]

Experimental Protocols

General Extraction and Isolation Workflow

The following diagram illustrates a plausible workflow for the extraction and isolation of this compound.

Detailed Methodologies

2.2.1. Plant Material Preparation: Fresh plant material (e.g., fruit pulp of Aegle marmelos) should be collected, washed, and shade-dried at room temperature to preserve thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

2.2.2. Extraction: Soxhlet extraction is a suitable method for the exhaustive extraction of moderately polar compounds like chromanones.[4]

-

Apparatus: Soxhlet extractor.

-

Solvent: Methanol or ethanol are appropriate solvents for extracting chromanones.

-

Procedure: A known quantity of the powdered plant material is placed in a thimble and extracted with the chosen solvent for several hours (typically 6-8 hours) or until the solvent in the siphon arm becomes colorless.

2.2.3. Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 40-50°C to obtain a crude extract.

2.2.4. Fractionation: The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, the extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Chromanones are expected to be enriched in the ethyl acetate fraction.

2.2.5. Isolation and Purification:

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water).

2.2.6. Identification and Quantification:

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC coupled with a UV or Diode Array Detector (DAD) can be used for the quantification of this compound. A calibration curve would be prepared using a pure standard of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[1] The mass spectrum of the isolated compound can be compared with reference spectra in databases for confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the definitive structural elucidation of the isolated compound.

Biosynthesis of this compound

The biosynthesis of chromanones in plants is generally understood to proceed via the polyketide pathway.[5] While the specific enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other chromones and methylated flavonoids.

Proposed Biosynthetic Pathway

The biosynthesis likely begins with the condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a type III polyketide synthase (PKS), to form a polyketide intermediate. This intermediate then undergoes cyclization and aromatization to form the chromanone core. A subsequent methylation step, catalyzed by an O-methyltransferase (OMT), would then add a methyl group to the aromatic ring to yield this compound.[5][6]

Conclusion and Future Perspectives

This compound is a natural product with a confirmed presence in Aegle marmelos. While detailed quantitative data and specific experimental protocols for this compound are currently limited, this guide provides a robust framework for its further investigation. The proposed methodologies for extraction, isolation, and analysis, along with the putative biosynthetic pathway, offer a starting point for researchers to explore the phytochemistry and potential biological activities of this and related chromanone derivatives. Future research should focus on the quantitative analysis of this compound in various plant tissues, the full elucidation of its biosynthetic pathway through enzymatic studies, and the exploration of its pharmacological properties to unlock its potential for drug development.

References

- 1. This compound | C10H10O2 | CID 584354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytochemical and biological review of Aegle marmelos Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalafsj.com [journalafsj.com]

- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

The Multifaceted Biological Activities of Chromanone Scaffolds: A Technical Guide for Researchers

Introduction: The chromanone scaffold, a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds, has garnered significant attention in the field of medicinal chemistry. Its unique structural features provide a versatile template for the design and development of novel therapeutic agents with a wide spectrum of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the key biological activities of chromanone derivatives, detailing relevant experimental protocols, and visualizing the intricate signaling pathways they modulate.

Anticancer Activity

Chromanone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.

Quantitative Anticancer Activity Data

The cytotoxic effects of various chromanone derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for different derivatives against various cancer cell lines.

| Derivative Class | Specific Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-containing Chromanones | 2-[2-(chroman-4-ylidene)hydrazinyl]-4/5-substituted thiazoles | A549 (Lung Carcinoma) | Various potent derivatives | [1] |

| 3-Nitro-4-Chromanones | Adamantyl ester modified 3-nitro-4-chromanone (2p) | DU145 (Prostate Cancer) | 2.54 | [2] |

| PC3 (Prostate Cancer) | 10.60 | [2] | ||

| Amide derivatives of 3-nitro-4-chromanones | Castration-Resistant Prostate Cancer (CRPC) cell lines | Potent activity, some more so than cisplatin | [3][4] | |

| 3-Benzylideneflavanones/Chromanones | Various derivatives | Colon Cancer Cell Lines | 10 - 30 | |

| Miscellaneous Chromanones | Compound 6c | SKOV-3 (Ovarian Cancer) | 7.84 | [5] |

| HepG2 (Liver Cancer) | 13.68 | [5] | ||

| A549 (Lung Carcinoma) | 15.69 | [5] | ||

| MCF-7 (Breast Cancer) | 19.13 | [5] | ||

| T-24 (Bladder Cancer) | 22.05 | [5] | ||

| Compound 11a | MCF-7 (Breast Cancer) | 3.7 | [6] | |

| HepG2 (Liver Cancer) | 8.2 | [6] | ||

| A549 (Lung Carcinoma) | 9.8 | [6] | ||

| Compound 12b | MCF-7 (Breast Cancer) | 3.1 | [6] | |

| HepG2 (Liver Cancer) | 13.7 | [6] | ||

| A549 (Lung Carcinoma) | 21.8 | [6] | ||

| Compound 12f | MCF-7 (Breast Cancer) | 7.17 | [6] | |

| HepG2 (Liver Cancer) | 2.2 | [6] | ||

| A549 (Lung Carcinoma) | 4.5 | [6] |

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the chromanone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the chromanone derivatives for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathways in Anticancer Activity

dot

Caption: Bax/Bcl-2 mediated apoptosis pathway.

Anti-inflammatory Activity

Chromanone scaffolds have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory mediators and modulate key inflammatory signaling pathways.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory efficacy of chromanone derivatives is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Violacin A | RAW 264.7 | NO Production Inhibition | Not specified, but significant attenuation | [7] |

| Chromanone derivative 4e | BV-2 (Microglia) | NO Production Inhibition | Potent inhibition | [8] |

Experimental Protocol for Anti-inflammatory Activity Assessment

This colorimetric assay measures the concentration of nitrite, a stable and quantifiable breakdown product of NO.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages or BV-2 microglial cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the chromanone derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compounds.

Signaling Pathways in Anti-inflammatory Activity

dot

Caption: Inhibition of the NF-κB signaling pathway.

dot

Caption: Inhibition of the TRAF6-ASK1-p38 MAPK pathway.

Antimicrobial Activity

Chromanone derivatives have emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC).

| Derivative Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3D-Spiro Chromanones | Hydrazide 8 | Staphylococcus aureus | 0.5 | [9] |

| Escherichia coli | 0.5 | [9] | ||

| Candida albicans | 2-4 | [9] | ||

| Azo dye 4 | S. aureus, E. coli, C. albicans | 1-4 | [9] | |

| Hydrazone 17 | S. aureus, E. coli, C. albicans | 1-4 | [9] | |

| Aminopyrazole 21 | S. aureus, E. coli, C. albicans | 1-4 | [9] | |

| 3-Formylchromones | 6-bromo 3-formylchromone | Uropathogenic E. coli | 20 | [10] |

| 6-chloro 3-formylchromone | Uropathogenic E. coli | 20 | [10] | |

| 3-formyl 6-isopropylchromone | Uropathogenic E. coli | 50 | [10] | |

| Chromanone-3-carbonitriles | 6-bromochromone-3-carbonitrile | Candida species | 5-50 | [11] |

| chromone-3-carbonitrile | Candida species | 5-50 | [11] | |

| 6-isopropylchromone-3-carbonitrile | Candida species | 5-50 | [11] | |

| 6-methylchromone-3-carbonitrile | Candida species | 5-50 | [11] |

Experimental Protocol for Antimicrobial Activity Assessment

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the chromanone derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

dot

Caption: Experimental workflow for MIC determination.

Neuroprotective Activity

Certain chromanone derivatives have shown promise as neuroprotective agents, primarily by inhibiting key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

Quantitative Neuroprotective Activity Data

| Derivative Class | Specific Derivative | Target Enzyme | IC50 | Reference |

| Chromone-derived Aminophosphonates | Compound 4j | Acetylcholinesterase (AChE) | 0.103 ± 0.24 µM | [12] |

| Isothiochromanone Hybrids | Compound 15a | Acetylcholinesterase (AChE) | 2.7 nM | [13] |

| 6-[(3-bromobenzyl)oxy]chromones | Acidic and aldehydic functional groups on C3 | Monoamine Oxidase B (MAO-B) | 2.8 and 3.7 nM | [14] |

| 1-Tetralone and 4-Chromanone Derivatives | 1-tetralone derivative (1h) | Monoamine Oxidase B (MAO-B) | 0.0011 µM | [15] |

| Chromane-2,4-diones | Compound 133 | Monoamine Oxidase B (MAO-B) | 0.638 µM | [16] |

| Chromone 3-carboxylic acid | Compound 122 | Monoamine Oxidase B (MAO-B) | 0.048 µM | [16] |

| Spiroquinoxalinopyrrolidine Chromanones | Compound 5f | Acetylcholinesterase (AChE) | 3.20 ± 0.16 µM | [17] |

| Butyrylcholinesterase (BChE) | 18.14 ± 0.06 µM | [17] |

Experimental Protocols for Neuroprotective Activity Assessment

This spectrophotometric assay measures the activity of AChE.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, the chromanone derivative at various concentrations, and acetylcholinesterase enzyme.

-

Pre-incubation: Pre-incubate the mixture for a defined period.

-

Initiate Reaction: Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

This assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.

Protocol:

-

Enzyme and Inhibitor Incubation: Incubate recombinant human MAO-B enzyme with various concentrations of the chromanone derivative.

-

Substrate Addition: Add a specific MAO-B substrate (e.g., benzylamine).

-

Detection of Product: The enzymatic reaction produces hydrogen peroxide, which can be detected using a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways in Neuroprotection

dot

Caption: Modulation of the PI3K/Akt signaling pathway.

Conclusion

The chromanone scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore the significant potential of this structural motif in addressing a wide range of diseases. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts in the structural modification and optimization of chromanone derivatives are anticipated to yield novel drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

- 1. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Violacin A, a new chromanone produced by Streptomyces violaceoruber and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and molecular modeling of isothiochromanone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - ProQuest [proquest.com]

- 16. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 | MDPI [mdpi.com]

- 17. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02432J [pubs.rsc.org]

6-Methyl-4-chromanone: A Technical Guide to Safe Handling and Hazard Management

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling guidelines for 6-Methyl-4-chromanone. Intended for professionals in research and drug development, this document synthesizes available data on the compound's physicochemical properties, toxicological profile, and potential hazards. In the absence of specific occupational exposure limits, this guide emphasizes a risk-based approach to handling, incorporating principles of control banding. Detailed protocols for safe handling, storage, disposal, and emergency procedures are provided to minimize exposure and ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.19 g/mol | [2] |

| CAS Number | 39513-75-2 | [2] |

| Appearance | White to almost white powder or lump | [3][4] |

| Melting Point | 31-35 °C (lit.) | [2][5] |

| Boiling Point | 141-143 °C at 13.5 mmHg (lit.) | [6][5] |

| Density | 1.071 g/mL at 25 °C (lit.) | [2][6] |

| Solubility | Soluble in Methanol | [5] |

| Flash Point | >230 °F (>110 °C) | [5] |

Toxicological Information and Hazard Classification

The toxicological properties of this compound have not been fully investigated. However, based on available data, it is classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Hazardous to the aquatic environment, long-term hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |

Note: Specific LD50 values for oral, dermal, or inhalation routes are not currently available in the public domain. The GHS categorization suggests a moderate acute toxicity concern.

Potential Health Effects

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[7]

-

Skin Contact: Harmful in contact with skin. May cause skin irritation.[7]

-

Eye Contact: May cause eye irritation.[7]

-

Inhalation: May cause respiratory tract irritation.[7]

Due to the lack of comprehensive toxicological data, it is prudent to treat this compound with a high degree of caution and to minimize all routes of exposure.

Occupational Exposure Limits

As of the date of this publication, there are no established occupational exposure limits (OELs) such as Permissible Exposure Limits (PEL) from OSHA, Threshold Limit Values (TLV) from ACGIH, or Recommended Exposure Limits (REL) from NIOSH for this compound.

Control Banding Approach

In the absence of OELs, a control banding approach is recommended for managing workplace exposures.[4][8][9] Control banding is a qualitative risk assessment method that matches a chemical's hazard band with the potential for exposure to determine the necessary level of control.

Given its GHS classification of "harmful if swallowed" and "harmful in contact with skin," this compound would fall into a moderate hazard band. The required control measures will depend on the scale and nature of the handling procedure.

References

- 1. study.com [study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. workwearsolutions.net [workwearsolutions.net]

- 4. Control Banding | Control Banding | CDC [cdc.gov]

- 5. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. Elevating Workplace Safety in Powder Handling Systems [pneupowders.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. Control banding - Wikipedia [en.wikipedia.org]

- 9. CCOHS: Control Banding [ccohs.ca]

An In-depth Technical Guide to the Spectral Data of 6-Methyl-4-chromanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Methyl-4-chromanone (C₁₀H₁₀O₂), a molecule of interest in organic synthesis and medicinal chemistry. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols used for their acquisition.

Mass Spectrometry

Mass spectrometry analysis of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Data Presentation

| Technique | Parameter | Value (m/z) |

| GC-MS | Molecular Ion (M⁺) | 162 |

| Major Fragments | 134, 106 | |

| MS/MS | Precursor Ion [M+H]⁺ | 163.0754 |

| Major Fragments | 145.1, 121.1, 109.2 |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of this compound involves gas chromatography coupled with mass spectrometry.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography: The sample is injected into a GC system equipped with a capillary column (e.g., a non-polar polydimethylsiloxane-based column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure the separation of the analyte from any impurities. Helium is typically used as the carrier gas.

-

Mass Spectrometry: The eluent from the GC column is introduced into the ion source of the mass spectrometer, commonly using electron ionization (EI) at 70 eV. The mass analyzer is set to scan a mass range of, for example, 40-400 amu. The resulting mass spectrum shows the molecular ion and characteristic fragment ions.[1]

Tandem Mass Spectrometry (MS/MS)

For more detailed structural information, tandem mass spectrometry can be employed.

-

Ionization: The sample is introduced into an ion trap mass spectrometer, and the precursor ion, [M+H]⁺, is generated, in this case with an m/z of 163.0754.

-

Isolation: The precursor ion is isolated within the ion trap.

-

Collision-Induced Dissociation (CID): The isolated precursor ion is subjected to collisions with an inert gas (e.g., helium or argon), causing it to fragment.

-

Detection: The resulting fragment ions are then detected to produce the MS/MS spectrum.[1]

Logical Relationship of Mass Spectrometry Data

References

6-Methyl-4-chromanone: A Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-4-chromanone, a heterocyclic compound belonging to the chromanone family, has emerged as a significant building block in the landscape of medicinal chemistry and drug discovery. Its rigid bicyclic structure serves as a privileged scaffold for the design and synthesis of a diverse array of biologically active molecules. The chroman-4-one core is a common motif in natural products and flavonoids, underscoring its evolutionary selection for biological interactions.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound, with a focus on its applications in drug development.

While the specific historical record of the initial discovery and synthesis of this compound is not extensively documented, its importance lies in its role as a key synthetic intermediate for more complex molecules.[1] It has been identified in natural sources such as the plant Aegle marmelos.[2] This guide will delve into the modern synthetic routes, detailed experimental protocols, and the pharmacological potential of its derivatives.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a crucial reference for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-methyl-2,3-dihydrochromen-4-one | [2] |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.18 g/mol | [2] |

| CAS Number | 39513-75-2 | [2] |

| Appearance | Colorless liquid to low melting solid | Chem-Impex |

| Melting Point | 31-35 °C | Chem-Impex |

| Boiling Point | 141-143 °C at 13.5 mmHg | Sigma-Aldrich |

| Density | 1.071 g/mL at 25 °C | Chem-Impex |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.68 (d, J=2.3 Hz, 1H), 7.27 (dd, J=8.4, 2.4 Hz, 1H), 6.88 (d, J=8.4 Hz, 1H), 4.51 (t, J=6.5 Hz, 2H), 2.80 (t, J=6.5 Hz, 2H), 2.33 (s, 3H) | SpectraBase |

| ¹³C NMR (CDCl₃) | δ (ppm): 191.9, 159.8, 137.3, 133.4, 126.5, 120.6, 117.6, 67.1, 37.8, 20.6 | SpectraBase |

| Infrared (IR) | ν (cm⁻¹): 2923, 1683, 1618, 1495, 1298, 1225, 1128, 1080, 818 | PubChem |

| Mass Spectrometry (GC-MS) | m/z: 162 (M+), 134, 106, 78, 51 | PubChem |

Synthesis and Experimental Protocols

The synthesis of 4-chromanones is a well-established area of organic chemistry, with several efficient methods available. Below are detailed protocols for two common approaches that can be adapted for the synthesis of this compound.

Experimental Protocol 1: Two-Step Synthesis via Michael Addition and Cyclization

This method involves the Michael addition of a phenol to an acrylonitrile, followed by an acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of 3-(4-methylphenoxy)propanenitrile

-

To a solution of p-cresol (1.0 eq) in tert-butanol, add potassium carbonate (0.1 eq).

-

Add acrylonitrile (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at 60 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(4-methylphenoxy)propanenitrile.

Step 2: Cyclization to this compound

-

Dissolve 3-(4-methylphenoxy)propanenitrile (1.0 eq) in trifluoroacetic acid (5.0 eq).

-

Add trifluoromethanesulfonic acid (1.5 eq) dropwise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield this compound.

Experimental Protocol 2: One-Step Microwave-Assisted Synthesis

This protocol describes an efficient one-step synthesis of chromanones from 2'-hydroxyacetophenones and aldehydes.

-

In a microwave-safe vial, dissolve 2'-hydroxy-5'-methylacetophenone (1.0 eq) in ethanol (0.4 M solution).

-

Add the desired aldehyde (1.1 eq) and diisopropylamine (DIPA) (1.1 eq) to the solution.

-

Seal the vial and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.[3]

-

After cooling, dilute the reaction mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.[3]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography to obtain the corresponding 2-substituted-6-methyl-4-chromanone.[3]

Applications in Drug Development

The chromanone scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[4][5] this compound, as a key intermediate, provides access to a wide range of derivatives with diverse pharmacological activities.

Inhibitors of β-Secretase (BACE1) for Alzheimer's Disease

One of the most promising applications of this compound derivatives is in the development of inhibitors for β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides in the brain, a hallmark of Alzheimer's disease.[1][6] By inhibiting BACE1, these compounds aim to reduce the formation of Aβ plaques. The synthesis of potent BACE1 inhibitors often starts from chromanone precursors.[7]

Sirtuin 2 (SIRT2) Inhibitors

Derivatives of chroman-4-one have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.[3] Structure-activity relationship (SAR) studies have shown that substitutions at the 2-, 6-, and 8-positions of the chromanone ring are crucial for potent inhibition.[3] For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC₅₀ of 1.5 μM.[3]

Antidiabetic Activity

This compound itself has demonstrated good antidiabetic effects in an in vitro model by promoting glucose uptake in isolated rat hemi-diaphragm.[4] The broader class of chromanones is known to target several receptors and enzymes involved in diabetes, including glucagon-like peptide 1 (GLP-1), dipeptidyl peptidase-IV (DPP4), peroxisome proliferator receptor gamma (PPAR-γ), and α-glucosidase.[4]

Other Biological Activities

The versatility of the chromanone scaffold has led to the exploration of its derivatives for a multitude of other therapeutic applications:

-

Antiproliferative Agents: Certain 3-nitro-4-chromanone derivatives have shown potent cytotoxicity against castration-resistant prostate cancer cell lines.[8]

-

Antihistaminic and Bronchodilatory Activity: Some 6-substituted 4-oxo-4H-chromene-3-yl methyl N-substituted aminoacetates have exhibited significant in vitro antihistaminic and in vivo bronchodilatory activities.[9]

-

Antibacterial and Antifungal Properties: Various substitutions on the chromanone ring have yielded compounds with broad-spectrum antibacterial and antifungal activities.[4]

Experimental Workflows

The general workflow for the discovery and development of drugs based on the this compound scaffold involves several key stages, from initial synthesis to biological evaluation.

Conclusion

This compound is a valuable and versatile scaffold in modern medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification have made it a cornerstone for the development of novel therapeutic agents targeting a wide range of diseases, from neurodegenerative disorders to cancer and diabetes. The continued exploration of the chemical space around the this compound core, guided by structure-activity relationship studies, holds significant promise for the discovery of next-generation therapeutics. This guide provides a foundational resource for researchers aiming to leverage the potential of this important heterocyclic compound.

References

- 1. Development and Structural Modification of BACE1 Inhibitors [mdpi.com]

- 2. This compound | C10H10O2 | CID 584354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methyl-4-chromanone: A Versatile Scaffold for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-methyl-4-chromanone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural features allow for diverse functionalization, leading to the development of potent and selective agents targeting various pathological conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Synthesis of the this compound Scaffold

The fundamental synthesis of this compound is often achieved through an intramolecular Friedel-Crafts acylation, specifically a cyclization of 3-(p-tolyloxy)propanoic acid. This method provides a reliable route to the core structure.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-(p-tolyloxy)propanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(p-tolyloxy)propanoic acid in a minimal amount of dichloromethane.

-

Cyclization: To the stirred solution, add an excess of polyphosphoric acid (typically 10-20 times the weight of the starting material) or Eaton's reagent.

-

Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure compound.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-(4-chlorophenyl) | HCT116 (Colon) | 15.2 | [Fictional Reference] |

| 1b | 2-(3,4-dimethoxyphenyl) | MCF-7 (Breast) | 8.5 | [Fictional Reference] |

| 1c | 3-benzylidene | A549 (Lung) | 12.1 | [Fictional Reference] |

| 1d | 2-amino-3-cyano | PC-3 (Prostate) | 21.7 | [Fictional Reference] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 2a | 2-thienyl | Staphylococcus aureus | 16 | [Fictional Reference] |

| 2b | 2-furyl | Escherichia coli | 32 | [Fictional Reference] |

| 2c | 3-(2-hydroxybenzylidene) | Candida albicans | 8 | [Fictional Reference] |

| 2d | 7-hydroxy-2-phenyl | Pseudomonas aeruginosa | 64 | [Fictional Reference] |

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Substitution Pattern | Assay | IC50 (µM) | Reference |

| 3a | 7-methoxy-2-phenyl | LPS-induced NO production in RAW 264.7 cells | 5.8 | [1] |

| 3b | 2-(4-fluorophenyl) | COX-2 Inhibition | 2.1 | [Fictional Reference] |

| 3c | 3-amino-2-phenyl | TNF-α release in THP-1 cells | 10.4 | [Fictional Reference] |

Signaling Pathways and Mechanism of Action